Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
Brand Name: Vulcanchem
CAS No.: 428844-77-3
VCID: VC6962641
InChI: InChI=1S/C12H13BrO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3
SMILES: CCOC(=O)COC1=C(C=C(C=C1Br)C=O)OC
Molecular Formula: C12H13BrO5
Molecular Weight: 317.135

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

CAS No.: 428844-77-3

Cat. No.: VC6962641

Molecular Formula: C12H13BrO5

Molecular Weight: 317.135

* For research use only. Not for human or veterinary use.

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate - 428844-77-3

Specification

CAS No. 428844-77-3
Molecular Formula C12H13BrO5
Molecular Weight 317.135
IUPAC Name ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
Standard InChI InChI=1S/C12H13BrO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3
Standard InChI Key DBMZOJKHICFJSY-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=C(C=C(C=C1Br)C=O)OC

Introduction

Structural Elucidation and Molecular Properties

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate belongs to the phenoxyacetate family, featuring a bromine atom at the 2-position, a formyl group at the 4-position, and a methoxy group at the 6-position of the phenolic ring. The ethyl acetate moiety is linked via an ether bond to the oxygen atom at the 1-position.

Molecular Geometry and Electronic Configuration

The compound’s planar aromatic ring facilitates conjugation between the electron-withdrawing bromo and formyl groups, which stabilizes the molecule through resonance effects. Density functional theory (DFT) calculations suggest that the methoxy group’s electron-donating nature slightly counterbalances this stabilization, creating a polarized electronic environment conducive to nucleophilic substitution reactions.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC12H13BrO5\text{C}_{12}\text{H}_{13}\text{BrO}_5
Molecular Weight317.13 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DMSO, acetone

Synthetic Methodologies

Conventional Synthesis Route

The most widely reported synthesis involves a two-step process:

  • Etherification: 2-Bromo-4,6-dimethoxyphenol reacts with ethyl chloroacetate in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) to form the ethyl phenoxyacetate intermediate.

  • Formylation: The intermediate undergoes formylation using a Vilsmeier-Haack reagent (POCl3\text{POCl}_3 and DMF) to introduce the aldehyde group at the 4-position.

Alternative Halogen-Specific Synthesis

A modified approach for the iodo analog (CAS No. 428490-71-5) substitutes bromine with iodine. In this method, 5-iodovanillin reacts with ethyl bromoacetate in acetone using cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) as a base, yielding 49% product after refluxing for 1 hour . While this method is specific to iodine, it underscores the adaptability of the core synthetic framework for halogen variation.

Reaction Scheme:

5-Iodovanillin+Ethyl bromoacetateCs2CO3,acetoneEthyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate\text{5-Iodovanillin} + \text{Ethyl bromoacetate} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{acetone}} \text{Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate}

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (DMSO-d6, 300 MHz):

  • δ 1.28 (t, 3H, CH2CH3), δ 3.97 (s, 3H, OCH3), δ 4.23 (q, 2H, OCH2), δ 4.85 (s, 2H, OCH2CO), δ 7.55 (s, 1H, Ar-H), δ 7.95 (s, 1H, Ar-H), δ 9.89 (s, 1H, CHO) .
    The singlet at δ 9.89 confirms the formyl proton, while the aromatic protons at δ 7.55 and δ 7.95 reflect the deshielding effect of the bromo and methoxy groups.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 1720 cm⁻¹ (C=O ester),

  • 1690 cm⁻¹ (C=O aldehyde),

  • 1260 cm⁻¹ (C-O-C ether) .

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing bromine with iodine increases molecular weight (364.13 g/mol vs. 317.13 g/mol) and polarizability, enhancing reactivity in radical reactions . Conversely, bromine offers a balance between reactivity and stability for nucleophilic substitutions.

Methoxy vs. Hydroxy Groups

Compared to non-methylated analogs, the methoxy group improves lipid solubility, potentially enhancing blood-brain barrier permeability in drug candidates.

Research Advancements and Future Directions

Recent studies focus on optimizing synthesis yields (currently 49% for iodine analogs ) and exploring catalytic systems for greener production. Future work may investigate:

  • Biological activity of derivatives against resistant pathogens,

  • Role in metal-organic frameworks (MOFs) for gas storage.

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